

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4- Azahomoadamantan-5-one

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Compound of Interest

Compound Name: 4-Azahomoadamantan-5-one

Cat. No.: B12061612

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Executive Summary

As drug development increasingly relies on structurally rigid, lipophilic scaffolds to enhance metabolic stability and target affinity, adamantane derivatives have become foundational in medicinal chemistry. **4-Azahomoadamantan-5-one** (systematically named 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one, CAS: 22607-75-6) is a critical nitrogen-containing tricyclic cage compound[1]. It serves as a primary intermediate in the synthesis of antiviral, antiarrhythmic, and cardiovascular agents,[2].

This whitepaper provides an in-depth analysis of the physicochemical properties of **4-azahomoadamantan-5-one**—specifically its remarkably high melting point and density—and details field-proven, self-validating synthetic protocols for its preparation.

Physicochemical Data & Mechanistic Causality

Understanding the physical properties of a compound is paramount for downstream formulation and synthetic handling. Table 1 summarizes the core quantitative data for **4-azahomoadamantan-5-one**.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |
|---------------------|---|-----------|
| Chemical Name | 4-Azatricyclo[4.3.1.1 ^{3,8}]undecan-5-one | [1] |
| CAS Registry Number | 22607-75-6 | [1] |
| Molecular Formula | C ₁₀ H ₁₅ NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Melting Point | 309–310 °C (Lit variations: 306–318 °C) | [1],[3] |
| Density | 1.1 ± 0.1 g/cm ³ | [1] |
| Boiling Point | 344.0 ± 11.0 °C at 760 mmHg | [1] |
| Flash Point | 201.3 ± 4.2 °C | [1] |

The Causality Behind the Anomalous Melting Point

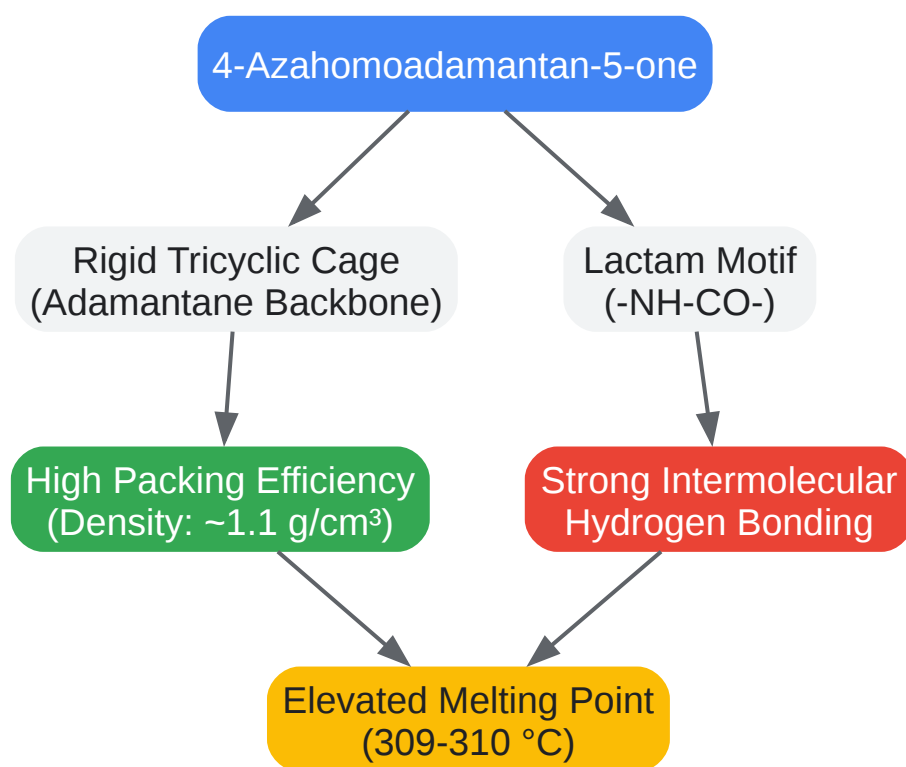
For a low-molecular-weight organic compound (165.23 g/mol), a melting point exceeding 300 °C is exceptionally high[1]. As an Application Scientist, I attribute this to two synergistic thermodynamic factors:

- **Conformational Rigidity (Low Entropy of Fusion):** The homoadamantane backbone is a highly symmetrical, rigid tricyclic cage. Upon transitioning from solid to liquid, the molecule gains very few conformational degrees of freedom, resulting in an unusually low entropy of fusion (). Because the melting temperature () is governed by , a minimal mathematically drives the melting point to extreme highs.

- Intermolecular Hydrogen Bonding (High Enthalpy of Fusion): The insertion of the lactam motif (-NH-CO-) into the lipophilic cage creates a highly polarized vector. In the solid state, these lactam units form robust, directional intermolecular hydrogen-bond networks, maximizing the lattice enthalpy ([4]).

The Causality Behind the Density

The density of $\sim 1.1 \text{ g/cm}^3$ [1] is a direct consequence of the nearly spherical topology of the adamantane-like cage. This geometry minimizes steric repulsion between adjacent molecules, allowing them to pack with high efficiency (minimizing free volume) in the crystal lattice.



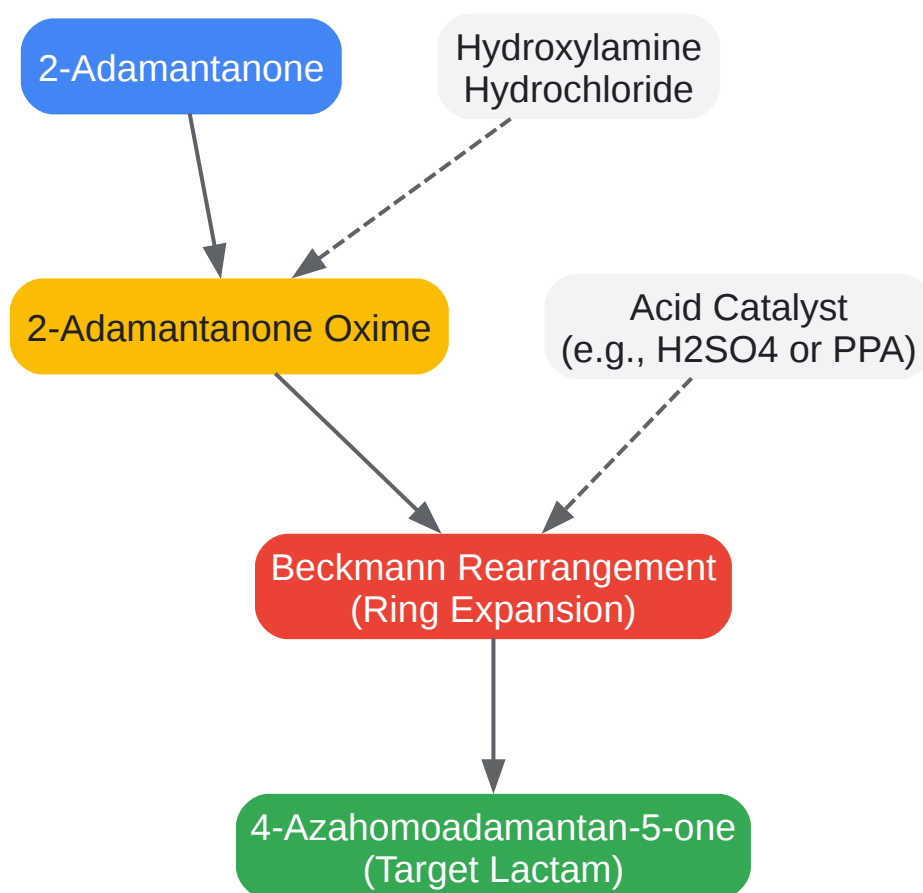
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Fig 1: Causality of physicochemical properties in **4-Azahomoadamantan-5-one**.

Synthetic Pathways & Structural Validation

The synthesis of **4-azahomoadamantan-5-one** relies on the ring expansion of the ubiquitous precursor, 2-adamantanone. The most reliable and scalable method is the Beckmann

Rearrangement of 2-adamantanone oxime,[4]. Alternatively, a direct Schmidt Reaction using hydrazoic acid (HN₃) can be employed, though it carries higher safety risks due to the explosive nature of HN₃[2].



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Fig 2: Synthetic pathway of **4-Azahomoadamantan-5-one** via Beckmann rearrangement.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Synthesis via Beckmann Rearrangement

- Oxime Formation: Suspend 2-adamantanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of absolute ethanol and pyridine. Reflux for 2 hours.

- Isolation: Pour the mixture into ice-cold water to precipitate the 2-adamantanone oxime. Filter, wash with water, and dry in vacuo.
- Rearrangement (Ring Expansion): Slowly add the oxime to polyphosphoric acid (PPA) or methanesulfonic acid.
 - Causality Check: The acid protonates the oxime hydroxyl group, converting it into an excellent leaving group. This triggers the anti-periplanar migration of the adjacent C-C bond, expanding the 6-membered ring to a 7-membered lactam ring[4].
 - Critical Parameter: Maintain the initial addition temperature strictly below 30 °C to prevent uncontrolled exothermic degradation. Once addition is complete, heat to 55 °C for 2 hours to drive the reaction to completion.
- Quenching & Extraction: Quench the reaction carefully over crushed ice, neutralize with aqueous NaOH, and extract with chloroform (the product is soluble at ~2.5% in chloroform[1]).
- Crystallization: Remove the solvent under reduced pressure and recrystallize the crude solid from hexane to yield white crystals.

Self-Validation (FTIR & TLC): Do not assume the rearrangement was successful based on yield alone. Validate the structure via FTIR. The starting oxime exhibits a broad -OH stretch at ~3300 cm^{-1} . Successful conversion to the lactam is confirmed by the disappearance of this -OH band and the appearance of a sharp, intense amide C=O stretch at ~1660 cm^{-1} and an amide N-H stretch at ~3200 cm^{-1} .

Protocol B: High-Precision Determination of Melting Point and Density

Because of the extreme physical properties of this compound, standard analytical techniques must be modified.

- Melting Point via DSC: Standard oil-bath melting point apparatuses degrade at 300 °C. Use Differential Scanning Calorimetry (DSC) or a specialized Fisher-Johns high-temperature block.

- Procedure: Load 2-3 mg of the recrystallized sample into an aluminum DSC pan. Heat at a rate of 10 °C/min from 200 °C to 350 °C under a nitrogen purge.
- Validation: A sharp endothermic peak at 309–310 °C confirms both identity and high crystalline purity[1].
- Density via Gas Pycnometry: Liquid displacement methods are prone to error due to the compound's partial solubility in organic solvents and hydrophobicity in water.
 - Procedure: Place a known mass of the dried powder into a Helium Gas Pycnometer.
 - Causality Check: Helium gas atoms are small enough to penetrate the finest interstitial pores of the crystalline powder without dissolving the lattice, yielding a true skeletal density measurement of $1.1 \pm 0.1 \text{ g/cm}^3$ [1].

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